molecular formula C15H11F2NO3 B1400590 Benzyl (2,4-difluoro-3-formylphenyl)carbamate CAS No. 918524-07-9

Benzyl (2,4-difluoro-3-formylphenyl)carbamate

Cat. No. B1400590
M. Wt: 291.25 g/mol
InChI Key: HXSDOJSDJQFUFX-UHFFFAOYSA-N
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Description

Benzyl (2,4-difluoro-3-formylphenyl)carbamate is a chemical compound with the CAS Number: 918524-07-9 . It has a molecular weight of 291.25 . The compound is typically stored in a refrigerator and appears as a white to yellow powder or crystals .


Synthesis Analysis

The synthesis of Benzyl (2,4-difluoro-3-formylphenyl)carbamate involves several stages . The process begins with the reaction of diisopropylamine and n-butyllithium in tetrahydrofuran and hexane at -78℃ . This is followed by the addition of (2,4-difluoro-phenyl)-carbamic acid benzyl ester in anhydrous tetrahydrofuran . Anhydrous dimethylformamide is then added, and the reaction mixture is stirred at -78℃ for 1 hour, then warmed to room temperature and stirred for 15 minutes . The reaction mixture is poured into water, acidified to pH 1 with 2 M aqueous hydrochloric acid, and extracted with ethyl acetate . The organic layers are combined and dried over magnesium sulfate, filtered, and the filtrate concentrated under vacuum . The residue is slurried in hexane, filtered, and the solid collected and dried to provide the desired compound .


Molecular Structure Analysis

The IUPAC name for this compound is benzyl 2,4-difluoro-3-formylphenylcarbamate . The InChI code for this compound is 1S/C15H11F2NO3/c16-12-6-7-13 (14 (17)11 (12)8-19)18-15 (20)21-9-10-4-2-1-3-5-10/h1-8H,9H2, (H,18,20) .


Physical And Chemical Properties Analysis

Benzyl (2,4-difluoro-3-formylphenyl)carbamate is a white to yellow powder or crystals . It has a molecular weight of 291.25 . The compound is typically stored in a refrigerator .

Scientific Research Applications

  • Catalysis and Chemical Synthesis :

    • Zhang et al. (2006) demonstrated the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates for the formation of piperidine derivatives and other heterocycles. This study highlights the potential of such carbamates in catalysis and organic synthesis (Zhang et al., 2006).
    • Sheradsky and Salemnick (1972) investigated the reactions of benzyl N-hydroxycarbamate with nitrofluorobenzenes, contributing to the understanding of rearrangement and cleavage reactions in chemical synthesis (Sheradsky & Salemnick, 1972).
  • Antibacterial Applications :

    • Liang et al. (2020) explored (3‐benzyl‐5‐hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria, revealing the structure-activity relationship and potential therapeutic uses (Liang et al., 2020).
  • Stereochemistry in Organic Reactions :

    • Harris et al. (2013) developed a stereospecific coupling of benzylic carbamates with arylboronic esters, which is significant for controlling stereochemistry in organic reactions (Harris et al., 2013).
  • Pharmaceutical Research :

    • Cheng et al. (2019) discovered that certain (3-benzyl-5-hydroxyphenyl)carbamates exhibit potent inhibitory activity against tuberculosis, highlighting their potential as antitubercular agents (Cheng et al., 2019).
  • Material Science and Polymer Research :

    • Papageorgiou and Corrie (1997) synthesized carbamoyl derivatives of photolabile benzoins, which could have applications in material science and polymer research (Papageorgiou & Corrie, 1997).
  • Cholinesterase Inhibitors in Neurological Disorders :

    • Kos et al. (2021) designed and synthesized a library of benzyl carbamates as potential inhibitors of acetyl- and butyrylcholinesterase, which are enzymes relevant in neurological disorders like Alzheimer's disease (Kos et al., 2021).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P338, P351 . The compound is typically stored in a refrigerator .

properties

IUPAC Name

benzyl N-(2,4-difluoro-3-formylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO3/c16-12-6-7-13(14(17)11(12)8-19)18-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSDOJSDJQFUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C(=C(C=C2)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728777
Record name Benzyl (2,4-difluoro-3-formylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2,4-difluoro-3-formylphenyl)carbamate

CAS RN

918524-07-9
Record name Benzyl (2,4-difluoro-3-formylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a round bottom flask was added (2,4-difluoro-phenyl)-carbamic acid benzyl ester (3, 3.83 g, 14.5 mmol) in 148 mL of tetrahydrofuran. The solution was chilled to −78° C. and n-butyllithium (1.60 M in hexane, 19.1 mL, 30.0 mmol) was added over 30 minutes followed by the addition of 1.12 mL of N,N-dimethylformamide. The reaction mixture was allowed to warm to room temperature and stirred overnight. The reaction mixture was poured into water and extracted with ethyl acetate and the organic layer was washed with brine, dried over sodium sulfate, filtered and the filtrate concentrated under vacuum and crystallized from ether to give the desired compound (4, 3.0 g, 71%).
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
148 mL
Type
solvent
Reaction Step One
Quantity
19.1 mL
Type
reactant
Reaction Step Two
Quantity
1.12 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
71%

Synthesis routes and methods II

Procedure details

Into a round bottom flask was added (2,4-difluoro-phenyl)-carbamic acid benzyl ester (52, 3.83 g, 14.5 mmol) in tetrahydrofuran (148 ml, 1.82 mol). The solution was chilled to 78° C. and n-butyllithium (1.60 M in hexane, 19.1 mL, 30.0 mmol) was added over 30 minutes followed by the addition of, N,N-dimethylformamide (1.12 mL, 14.5 mol). The reaction mixture was allowed to warm to ambient temperature and was stirred overnight. The reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, concentrated and crystallized from ether to give compound 53 (3.0 g, 71%).
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
148 mL
Type
reactant
Reaction Step One
Quantity
19.1 mL
Type
reactant
Reaction Step Two
Quantity
1.12 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
71%

Synthesis routes and methods III

Procedure details

Into a round bottom flask under nitrogen, diisopropylamine (17.68 g, 174.7 mmol) and 100 mL of anhydrous tetrahydrofuran were added under nitrogen. The solution was cooled to −78° C. and n-butyllithium (1.60 M in hexane, 109.2 mL, 174.7 mmol) was added dropwise, maintaining the temperature at <−70° C., and the reaction was stirred at −78° C. for 1 hour. (2,4-difluoro-phenyl)-carbamic acid benzyl ester (24, 20.00 g, 76.0 mmol) in 100 mL of anhydrous tetrahydrofuran was added dropwise, maintaining the temperature at <−70° C., and the reaction was stirred at −78° C. for 1 hour. Anhydrous dimethylformamide (13.88 g, 190.0 mmol) was added dropwise, maintaining the temperature at <−70° C., and the reaction was stirred at −78° C. for 1 hour, then warmed to room temperature and stirred for 15 minutes. The reaction mixture was poured into 150 mL of water, acidified to pH 1 with 2 M aqueous hydrochloric acid, and extracted with 3×150 mL of ethyl acetate. The organic layers were combined and dried over magnesium sulfate, filtered and the filtrate concentrated under vacuum. The residue was slurried in hexane, filtered and the solid collected and dried to provide the desired compound (25, 20.69 g, 93%).
Quantity
17.68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
109.2 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
13.88 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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